Oxolamine camsilate

CAS No.: 32601-57-3

Cat. No.: VC17087983

Molecular Formula: C24H35N3O5S

Molecular Weight: 477.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32601-57-3 |

|---|---|

| Molecular Formula | C24H35N3O5S |

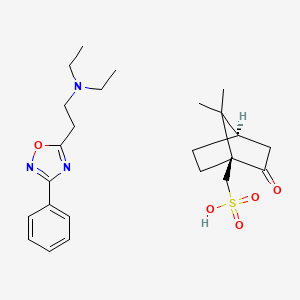

| Molecular Weight | 477.6 g/mol |

| IUPAC Name | N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |

| Standard InChI | InChI=1S/C14H19N3O.C10H16O4S/c1-3-17(4-2)11-10-13-15-14(16-18-13)12-8-6-5-7-9-12;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h5-9H,3-4,10-11H2,1-2H3;7H,3-6H2,1-2H3,(H,12,13,14)/t;7-,10-/m.1/s1 |

| Standard InChI Key | JFZBBAUZBXYODI-STOWLHSFSA-N |

| Isomeric SMILES | CCN(CC)CCC1=NC(=NO1)C2=CC=CC=C2.CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C |

| Canonical SMILES | CCN(CC)CCC1=NC(=NO1)C2=CC=CC=C2.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C |

Introduction

Chemical Identity and Structural Characteristics

Oxolamine camsilate is a 1:1 molar complex of oxolamine (C₁₄H₁₉N₃O) and camphorsulfonic acid (C₁₀H₁₆O₄S), yielding the molecular formula C₁₄H₁₉N₃O·C₁₀H₁₆O₄S . The International Chemical Identifier (InChI) for this compound is JFZBBAUZBXYODI-STOWLHSFSA-N, and its SMILES notation is C([C@]12CC[C@H](CC1=O)C2(C)C)S(O)(=O)=O.C(c1onc(-c2ccccc2)n1)CN(CC)CC . The camphorsulfonate moiety introduces a bicyclic terpene structure, which enhances the compound’s solubility in polar solvents and stabilizes the oxolamine cation through ionic interactions .

Table 1: Key Physicochemical Properties of Oxolamine Camsilate

| Property | Value |

|---|---|

| CAS Registry Number | 32601-57-3 |

| Molecular Weight | 541.62 g/mol |

| Molecular Formula | C₂₄H₃₅N₃O₅S |

| SMILES | Combined structure as above |

| Solubility | High in aqueous buffers |

The stereochemistry of the camphorsulfonic acid component, particularly the (1S)-configuration, plays a critical role in forming stable crystalline structures, which are advantageous for pharmaceutical manufacturing .

Formulation Strategies and Mucoadhesive Applications

A patent detailing mucoadhesive compositions highlights the potential of oxolamine camsilate in sustained-release formulations . By incorporating mucoadhesive proteins such as lectins or immunoglobulins, oxolamine camsilate can adhere to mucosal membranes for 5–24 hours, enabling prolonged drug release . Such formulations are designed for oral, nasal, or intestinal mucosa application, leveraging the compound’s compatibility with both hydrophilic and lipophilic excipients .

Table 2: Mucoadhesive Formulation Parameters for Oxolamine Camsilate

| Parameter | Range |

|---|---|

| Viscosity | 10–500,000 cps at 72°F |

| Adhesion Duration | 1 minute to 24 hours |

| Storage Stability | >1 year at room temperature |

The viscosity of these formulations can be tailored to mimic physiological fluids (e.g., nasal mucus at 10,000–50,000 cps), ensuring optimal retention at the target site .

Dissolution and Analytical Profiling

Dissolution studies on oxolamine citrate provide a framework for evaluating oxolamine camsilate. Using paddle apparatus (USP II) at 75–100 rpm in 0.01N HCl, oxolamine citrate achieved 90% release within 60 minutes . A similar approach for oxolamine camsilate would involve UV spectrophotometry at 237 nm, with linearity expected across 50–150% concentration ranges (r² = 0.9996) . Adjusting the dissolution medium to simulate intestinal pH (6.8–7.4) may further elucidate its release kinetics in lower gastrointestinal regions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume